molecular formula C21H19FN2O4S2 B3400277 4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1040658-72-7

4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3400277
CAS No.: 1040658-72-7
M. Wt: 446.5 g/mol
InChI Key: BOPBCOCTWJETDH-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with ethoxy and fluoro groups at positions 4 and 3, respectively. The sulfonamide nitrogen is linked to an indolin-6-yl moiety, which is further acylated by a thiophene-2-carbonyl group. The ethoxy group enhances lipophilicity, while the fluorine atom may improve metabolic stability and binding affinity through electronic effects.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S2/c1-2-28-19-8-7-16(13-17(19)22)30(26,27)23-15-6-5-14-9-10-24(18(14)12-15)21(25)20-4-3-11-29-20/h3-8,11-13,23H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPBCOCTWJETDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Sulfonamide Cores

Key analogs include:

  • Chlorsulfuron (2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide): A sulfonylurea herbicide with a triazine substituent. Unlike the target compound, chlorsulfuron lacks heterocyclic indoline or thiophene moieties, instead relying on a urea linkage for herbicidal activity .
  • 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11): Exhibits antimicrobial activity due to the chloro-benzoyl and pyrimidinyl groups.
Table 1: Substituent Comparison
Compound Core Structure Key Substituents Biological Activity
Target Compound Benzenesulfonamide 4-ethoxy-3-fluoro, thiophene-indoline Undisclosed (potential antimicrobial)
Chlorsulfuron Benzenesulfonamide-urea Chloro, triazine-methoxy-methyl Herbicidal
Compound 11 Benzenesulfonamide Chloro-benzoyl, pyrimidinyl Antimicrobial

Tautomerism and Spectral Features

The target compound’s indoline-thiophene system may exhibit tautomerism, akin to 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). For example, triazole-thione tautomers show distinct IR bands:

  • C=S stretch : ~1247–1255 cm⁻¹ (vs. absence of C=O in tautomers) .
  • NH bands : ~3278–3414 cm⁻¹, confirming thione forms .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorine substitution at position 3 may reduce oxidative metabolism, similar to trifluoromethyl groups in compounds like N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide .
  • Receptor Binding : The thiophene-carbonyl-indoline system may mimic natural ligands for kinase or protease targets, unlike adamantyl-containing sulfonamides (e.g., AdBeSA in ), which target hydrophobic pockets .
Table 2: Property Comparison
Compound LogP (Predicted) Key Functional Groups Target Relevance
Target Compound ~3.5 Ethoxy, fluoro, thiophene Kinase/protease inhibition
AdBeSA ~4.2 Adamantyl Hydrophobic receptors
Compound 18 ~2.8 Chloro-benzoyl, pyrimidinyl Antimicrobial enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-3-fluoro-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

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